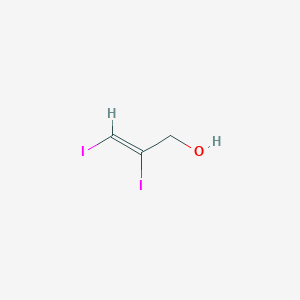
2,3-Diiodoprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diiodoprop-2-en-1-ol: is an organic compound with the molecular formula C3H4I2O It is characterized by the presence of two iodine atoms attached to a propen-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodoprop-2-en-1-ol typically involves the iodination of propen-1-ol derivatives. One common method is the reaction of propen-1-ol with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diiodoprop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of deiodinated alcohols or hydrocarbons.
Substitution: The iodine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Iodinated aldehydes or carboxylic acids.
Reduction: Deiodinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2,3-Diiodoprop-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of iodinated pharmaceuticals and radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Diiodoprop-2-en-1-ol involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, resulting in various chemical and biological effects. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
2,3-Dibromoprop-2-en-1-ol: Similar structure but with bromine atoms instead of iodine.
2,3-Dichloroprop-2-en-1-ol: Similar structure but with chlorine atoms instead of iodine.
2,3-Difluoroprop-2-en-1-ol: Similar structure but with fluorine atoms instead of iodine.
Comparison: 2,3-Diiodoprop-2-en-1-ol is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and properties compared to its brominated, chlorinated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C3H4I2O |
|---|---|
Poids moléculaire |
309.87 g/mol |
Nom IUPAC |
(Z)-2,3-diiodoprop-2-en-1-ol |
InChI |
InChI=1S/C3H4I2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1- |
Clé InChI |
CYYOKOZRJLDIIJ-IWQZZHSRSA-N |
SMILES isomérique |
C(/C(=C/I)/I)O |
SMILES canonique |
C(C(=CI)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


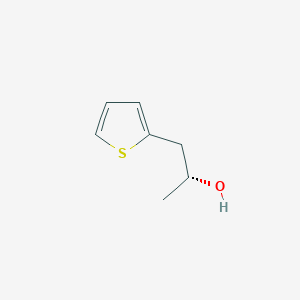
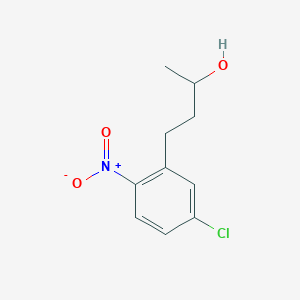
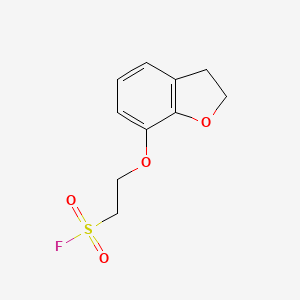
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


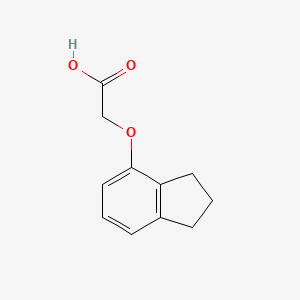
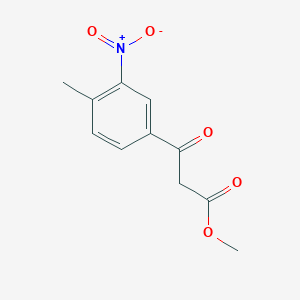

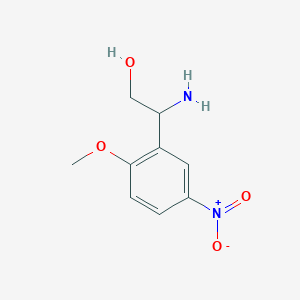
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
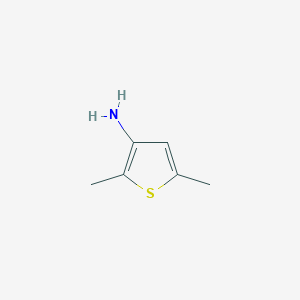

![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
